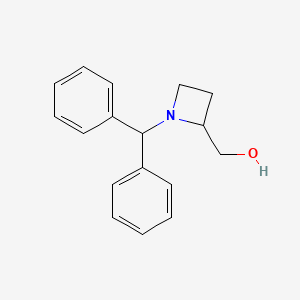

(1-Benzhydrylazetidin-2-yl)methanol

CAS No.: 72351-68-9

Cat. No.: VC3904257

Molecular Formula: C17H19NO

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72351-68-9 |

|---|---|

| Molecular Formula | C17H19NO |

| Molecular Weight | 253.34 g/mol |

| IUPAC Name | (1-benzhydrylazetidin-2-yl)methanol |

| Standard InChI | InChI=1S/C17H19NO/c19-13-16-11-12-18(16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2 |

| Standard InChI Key | ZQFMLZHAZJYUOD-UHFFFAOYSA-N |

| SMILES | C1CN(C1CO)C(C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | C1CN(C1CO)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

-

IUPAC Name: (1-Benzhydrylazetidin-2-yl)methanol

-

CAS Registry Number: 72351-68-9

-

Molecular Formula: C17H19NO

-

Molecular Weight: 253.34 g/mol

-

SMILES Notation: OC[C@H]1N(C(C2=CC=CC=C2)C3=CC=CC=C3)C[C@@H]1

The compound’s azetidine ring introduces significant ring strain due to its four-membered structure, enhancing reactivity in nucleophilic and electrophilic reactions . The benzhydryl group contributes steric bulk and lipophilicity, while the hydroxymethyl group enables functionalization via oxidation or esterification .

Synthesis and Manufacturing

Azetidinium Ion Rearrangement

Azetidinium ions substituted with benzhydryl groups undergo Stevens rearrangement to form pyrrolidine derivatives. For example, treatment of 1-benzhydrylazetidinium ions with bases like NaOH induces ring expansion, yielding 2,2-diarylpyrrolidines . While this method primarily targets pyrrolidines, intermediates such as (1-benzhydrylazetidin-2-yl)methanol can be isolated under controlled conditions .

Direct Functionalization of Azetidine

An alternative route involves:

-

Azetidine ring formation via cyclization of 3-amino-1-benzhydrylpropanol precursors.

-

Hydroxymethyl introduction through oxidation or reduction of ester/carbonyl intermediates .

Example Protocol:

-

Step 1: React 3-amino-1-benzhydrylpropanol with thionyl chloride to form the azetidine ring.

-

Step 2: Oxidize the resulting intermediate with pyridinium chlorochromate (PCC) to yield the hydroxymethyl derivative .

Industrial Production Considerations

Large-scale synthesis prioritizes:

-

Catalyst optimization (e.g., ZnCl2 for imine formation).

-

Green chemistry principles (solvent recycling, microwave-assisted reactions) .

Physicochemical Properties

Experimental and Predicted Data

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 120–125°C (decomposes) | |

| Solubility | Low in water; soluble in DMSO, DMF | |

| LogP (Octanol-Water) | 3.2 (predicted) | |

| Stability | Sensitive to oxidation; store under N2 |

Spectroscopic Characterization

-

1H NMR (CDCl3): δ 7.2–7.4 (m, 10H, benzhydryl), δ 3.8–4.1 (m, 2H, CH2OH), δ 3.2–3.5 (m, 3H, azetidine ring) .

Applications in Pharmaceutical Research

Intermediate for Calcium Channel Blockers

(1-Benzhydrylazetidin-2-yl)methanol serves as a precursor in synthesizing azelnidipine, a dihydropyridine-derived antihypertensive agent. The benzhydrylazetidine moiety enhances binding affinity to L-type calcium channels, prolonging therapeutic effects .

Key Reaction:

Enzyme Inhibitor Development

The compound’s rigid structure is exploited in designing ABHD6 inhibitors for metabolic disorders. Substitution at the hydroxymethyl group with fluorinated moieties improves target selectivity .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume